molecular formula C17H17N3O2S B611666 Verosudil CAS No. 1414854-42-4

Verosudil

Cat. No. B611666
M. Wt: 327.4
InChI Key: VDYRZXYYQMMFJW-UHFFFAOYSA-N
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Description

Verosudil (AR-12286) is a drug that acts as a potent and selective inhibitor of the enzyme Rho kinase . It has been investigated for the treatment of glaucoma .


Molecular Structure Analysis

The molecular formula of Verosudil is C17H17N3O2S . The molecular weight is 327.40 g/mol . The IUPAC name is 2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide .


Physical And Chemical Properties Analysis

Verosudil has a molecular weight of 327.40 g/mol and a molecular formula of C17H17N3O2S . It appears as a solid, white to light yellow in color .

Scientific Research Applications

1. Stem Cell Mobilization

A research study developed by the Commonwealth Scientific and Industrial Research Organisation (CSIRO) and the Australian Regenerative Medicine Institute (ARMI) from Monash University has revealed a method using a small molecule for mobilizing stem cells from bone marrow to the bloodstream. This method could potentially be significant in the context of stem cell-based therapies and treatments (Nilsson & Cao, 2016).

2. Particle Formation in Vacuum Evaporation

Another study explores the growth mechanism of particles produced by the Vacuum Evaporation onto a Running Oil Substrate (VEROS) method. This method is used in particle formation through vacuum evaporation, which has applications in various scientific and industrial processes (Yatsuya et al., 1984).

3. Inferring Vegetation Characteristics

The use of a knowledge-based expert system named VEG concentrates on extracting spectral hemispherical reflectance using nadir and/or directional reflectance data. This method can be applied in environmental studies and remote sensing for analyzing vegetation characteristics (Kimes et al., 1991).

4. Conceptual Understanding of Scientific Progress

The verisimilitudinarian approach to scientific progress, as explored in a study, presents a philosophical framework for understanding the progression of scientific theories towards truth or accuracy. This concept is central to the philosophy of science and how scientific theories evolve over time (Cevolani & Tambolo, 2013).

5. Cross-Cultural Clinical Trials

Research in the Tibetan Autonomous Region of the People's Republic of China highlights the challenges and strategies in conducting Western clinical research in non-Western medical settings. This has implications for global health research and the adaptation of scientific methodologies across different cultures (Adams et al., 2005).

6. Vaccine Production and Cell Line Growth

A study on the growth and maintenance of Vero cell lines, which are derived from the kidney of an African green monkey, presents their use in microbiology, molecular, and cell biology research. This is particularly relevant for vaccine manufacturing (Ammerman et al., 2008).

properties

IUPAC Name

2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21/h3-10,15H,1-2H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYRZXYYQMMFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336680
Record name Verosudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verosudil

CAS RN

1414854-42-4
Record name Verosudil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414854424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verosudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VEROSUDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAF34143WM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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